rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans
Description
Chemical Structure and Properties
The compound rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans (molecular formula: C₁₆H₃₁N₃O₂, molecular weight: 297.44 g/mol) features a cyclohexyl core with a trans-configuration of substituents at the 1R and 2S positions . The piperazine moiety is attached to the cyclohexane ring, while the tert-butyl carbamate group acts as a protective group for the amine functionality. This racemic mixture is synthesized via coupling reactions involving reagents like HATU and DIPEA, followed by purification via HPLC and characterization by ¹H NMR and HRMS .
Properties
Molecular Formula |
C16H31N3O2 |
|---|---|
Molecular Weight |
297.44 g/mol |
IUPAC Name |
tert-butyl N-[[(1S,2R)-2-piperazin-1-ylcyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)18-12-13-6-4-5-7-14(13)19-10-8-17-9-11-19/h13-14,17H,4-12H2,1-3H3,(H,18,20)/t13-,14+/m0/s1 |
InChI Key |
MPWQQCLPVGGFBY-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCC[C@H]1N2CCNCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- (1R,2S)-2-Aminocyclohexyl derivatives : Typically, tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate is used as a chiral amine precursor, available or synthesized with high stereochemical purity.
- Piperazine derivatives : Piperazin-1-yl-containing intermediates or linkers such as tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate are commercially available or synthesized as building blocks.
General Synthetic Route
The synthesis broadly involves:
- Formation of the cyclohexylamine intermediate with the desired stereochemistry protected by the tert-butyl carbamate group.
- Introduction of the piperazinyl methyl substituent at the 2-position of the cyclohexyl ring.
- Final purification and characterization to ensure the trans stereochemistry and compound purity.
Detailed Stepwise Preparation
Synthesis of tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate
Introduction of the Piperazin-1-yl Methyl Group
- The key step involves alkylation or nucleophilic substitution on the cyclohexylamine derivative with a piperazinyl-containing alkyl halide or equivalent electrophile.
- For example, reaction of tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate with a suitable piperazin-1-yl methylating agent under controlled conditions yields the desired substitution at the 2-position.
- Reaction conditions typically involve mild bases and organic solvents to maintain Boc stability and stereochemical integrity.
Purification and Stereochemical Verification
- The product is purified by chromatography or crystallization.
- Analytical methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), and chiral chromatography confirm the trans configuration and purity.
- Reaction times range from 1 to 10 hours depending on temperature and reagent concentrations, with stirring to ensure homogeneity.
Comparative Data Table of Key Preparation Parameters
Research Findings and Industrial Considerations
- Use of neutral forms of reagents rather than their salts improves reaction yields and purity, and reduces reaction mixture viscosity, facilitating stirring and scale-up.
- Avoiding excessive base (e.g., triethylamine) and controlling reagent addition order simplifies the process and enhances reproducibility.
- The compound serves as a key intermediate in the synthesis of pharmacologically important molecules such as Edoxaban, highlighting the importance of high-purity and stereochemically defined synthesis.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The carbamate group can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Stereochemical Variants: cis vs. trans Isomers
- rac-tert-butyl N-{[(1R,2R)-2-aminocyclohexyl]methyl}carbamate, cis (CAS: 1903425-56-8) This cis-isomer shares the cyclohexane backbone but differs in the spatial arrangement of substituents (1R,2R configuration vs. 1R,2S in the target compound).
Ring System Modifications
- The trans-configuration here may stabilize specific hydrogen-bonding interactions in enzymatic pockets .
- rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate This bicyclic analog (Ref: 3D-HCD81426) incorporates a fused pyran-pyrrole system, offering increased rigidity compared to the flexible cyclohexane ring. Such structural constraints could enhance target selectivity but may reduce synthetic accessibility .
Functional Group Variations
- The sulfonyl group confers metabolic stability, whereas the carbamate in the target compound is acid-labile, enabling controlled deprotection .
Homologs and Chain Extensions
- N-[(1R,2S)-2-aminocycloheptyl]carbamate Expanding the cyclohexane to a cycloheptane ring introduces additional conformational flexibility and strain. This modification could impact pharmacokinetic properties, such as membrane permeability and metabolic clearance .
Key Comparative Data
Biological Activity
Rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans (CAS Number: 2679950-08-2), is a compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its neuropharmacological effects, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features a tert-butyl group linked to a carbamate moiety, with a piperazine-substituted cyclohexane. This configuration is significant as it enhances interactions with biological targets, particularly in the central nervous system (CNS).
Neuropharmacology
Research indicates that rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate exhibits notable activity in neuropharmacology. Similar compounds have been studied for their potential as anxiolytics and antidepressants due to their interactions with serotonin and dopamine receptors. The piperazine ring is particularly known for enhancing CNS activity, making this compound a candidate for further pharmacological studies aimed at treating mood disorders.
Pharmacological Studies
A summary of key findings from various studies is presented in the table below:
| Study Focus | Findings | Reference |
|---|---|---|
| Anxiolytic Activity | Demonstrated significant anxiolytic effects in animal models. | |
| Antidepressant Potential | Interaction with serotonin receptors suggests potential for treating depression. | |
| CNS Activity | Enhanced central nervous system effects due to piperazine structure. |
Synthesis Methods
The synthesis of rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate can be achieved through several methods. The choice of synthesis method impacts the yield and purity of the final product. Common approaches include:
- Direct Carbamation : Utilizing tert-butyl isocyanate with the appropriate piperazine derivative.
- Coupling Reactions : Employing coupling agents to facilitate the formation of the carbamate bond.
Study on Mood Disorders
A recent study investigated the effects of rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate in models of anxiety and depression. Results indicated that the compound significantly reduced anxiety-like behaviors and improved depressive symptoms when administered to rodents. This suggests its potential utility in treating mood disorders.
Comparative Analysis with Other Compounds
In comparative studies with other known anxiolytics, rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate showed a favorable profile in terms of efficacy and side effects. Its unique structure may contribute to its enhanced activity compared to traditional anxiolytic medications.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans?
- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate derivatives with functionalized cyclohexyl-piperazine intermediates. Key steps include:
- Amine Protection : Use tert-butyl chloroformate to protect the cyclohexylmethylamine intermediate under anhydrous conditions with a base (e.g., triethylamine) .
- Stereochemical Control : Trans-configuration is achieved via stereospecific reactions, such as SN2 displacements or chiral catalyst-mediated coupling .
- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amine Protection | tert-Butyl chloroformate, Et3N, DCM, 0–25°C | 75–85 | |
| Piperazine Coupling | 2-(Piperazin-1-yl)cyclohexanol, DCC, DMAP, THF | 60–70 |
Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) .
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., cyclohexyl CH2 peaks at δ 1.2–2.5 ppm) and carbamate carbonyl signals (δ 155–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 355.2) .
Q. How does the carbamate moiety influence stability and reactivity in downstream applications?
- Methodological Answer : The tert-butyl carbamate group acts as a protecting group for amines, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) while maintaining stability during nucleophilic reactions. Comparative studies show carbamate-protected intermediates exhibit 20–30% higher stability than benzyl-protected analogs in basic media .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer : Discrepancies in trans/cis ratios often arise from competing reaction pathways. Mitigation strategies include:
- Solvent Polarity Control : Polar aprotic solvents (e.g., DMF) favor trans-isomer formation via transition-state stabilization .
- Chiral Additives : Use (R)-BINOL (10 mol%) to enhance enantioselectivity (up to 95% ee) .
- Crystallization-Induced Asymmetric Transformation : Recrystallization from ethanol/water mixtures enriches trans-isomer purity to >98% .
Q. How can researchers design biological activity assays for this compound’s piperazine-cyclohexyl scaffold?
- Methodological Answer :
- Target Identification : Screen against G-protein-coupled receptors (GPCRs) using radioligand binding assays (e.g., <sup>3</sup>H-spiperone for dopamine D2 receptors) due to piperazine’s affinity for neurotransmitter targets .
- Antimicrobial Testing : Conduct MIC assays against Gram-positive bacteria (e.g., S. aureus ATCC 25923) using broth microdilution (IC50 typically 10–50 µM) .
- Cytotoxicity Profiling : Use MTT assays on HEK-293 cells to evaluate safety margins (CC50 > 100 µM indicates low toxicity) .
Q. What computational methods validate structural and thermodynamic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments (≈4.2 D) and HOMO-LUMO gaps (≈5.1 eV) .
- Molecular Dynamics (MD) : Simulate aqueous solubility (logP ≈ 2.3) using GROMACS with TIP3P water models .
- Docking Studies : AutoDock Vina predicts binding affinities (ΔG ≈ −8.2 kcal/mol) to κ-opioid receptors, aligning with in vitro data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for structurally similar carbamates?
- Methodological Answer : Conflicting results (e.g., antimicrobial potency variations) may stem from:
- Assay Conditions : Differences in pH (e.g., 7.4 vs. 6.5) or serum protein content alter compound bioavailability .
- Isomer Purity : Contamination by cis-isomers (>5%) can reduce observed activity by 30–50% .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
